1-(2-Methoxy-5-methylphenyl)butan-1-one
Overview
Description
1-(2-Methoxy-5-methylphenyl)butan-1-one is an organic compound characterized by a benzene ring substituted with a methoxy group and a methyl group, along with a butan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-methylphenyl)butan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 2-methoxy-5-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanone followed by methylation and oxidation steps to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 1-(2-Methoxy-5-methylphenyl)butanoic acid.
Reduction: 1-(2-Methoxy-5-methylphenyl)butan-1-ol.
Substitution: Various halogenated derivatives of the benzene ring.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
1-(2-Methoxy-5-methylphenyl)butan-1-one is structurally similar to other compounds such as 1-(2-hydroxy-5-methylphenyl)butan-1-one and 1-(2-methoxyphenyl)butan-1-one. its unique combination of methoxy and methyl groups on the benzene ring imparts distinct chemical and biological properties. These differences influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
1-(2-hydroxy-5-methylphenyl)butan-1-one
1-(2-methoxyphenyl)butan-1-one
1-(2-methoxy-5-methylphenyl)ethanone
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)butan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-11(13)10-8-9(2)6-7-12(10)14-3/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNNRGOVWALZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277100 | |
Record name | 1-(2-methoxy-5-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-05-6 | |
Record name | NSC856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-methoxy-5-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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